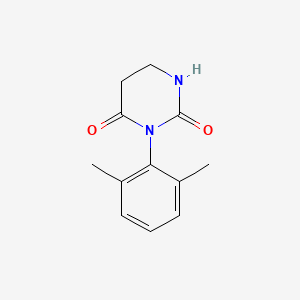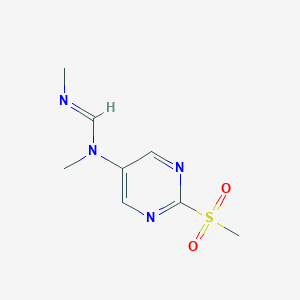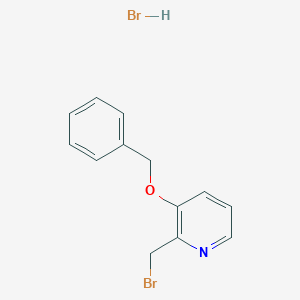![molecular formula C9H5NO3S B13121977 2-(Benzo[d]thiazol-6-yl)-2-oxoaceticacid](/img/structure/B13121977.png)
2-(Benzo[d]thiazol-6-yl)-2-oxoaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzo[d]thiazol-6-yl)-2-oxoaceticacid is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including 2-(Benzo[d]thiazol-6-yl)-2-oxoaceticacid, can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminothiophenol with different esters such as ethyl cyanoacetate, diethylmalonate, or ethyl acetoacetate . Another approach includes the use of diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve the use of catalytic quantities of glacial acetic acid in ethanol to create the desired compounds . These methods are designed to be efficient and scalable, allowing for the large-scale production of benzothiazole derivatives for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]thiazol-6-yl)-2-oxoaceticacid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzothiazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions often involve the use of solvents such as ethanol, dioxane, and dichloromethane, with temperatures ranging from room temperature to elevated temperatures (e.g., 105°C) .
Major Products Formed
The major products formed from these reactions include various benzothiazole derivatives with different functional groups, which can exhibit a wide range of biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for the treatment of diseases such as tuberculosis and cancer.
Mechanism of Action
The mechanism of action of 2-(Benzo[d]thiazol-6-yl)-2-oxoaceticacid involves its interaction with specific molecular targets and pathways. For example, some benzothiazole derivatives have been shown to inhibit enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . Other derivatives may interact with different molecular targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Benzo[d]thiazol-6-yl)-2-oxoaceticacid include other benzothiazole derivatives such as:
- 2-(Benzo[d]thiazol-2-yl)-6-methoxyphenol
- N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide
- 6-(2-(Benzo[d]thiazol-2-yl)hydrazono)hexane-1,2,3,4,5-pentaol
Uniqueness
This compound is unique due to its specific structure, which allows it to exhibit a distinct set of biological activities and chemical reactivity
Properties
Molecular Formula |
C9H5NO3S |
|---|---|
Molecular Weight |
207.21 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-6-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C9H5NO3S/c11-8(9(12)13)5-1-2-6-7(3-5)14-4-10-6/h1-4H,(H,12,13) |
InChI Key |
MWBYIIFVDFSAPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)C(=O)O)SC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![7-Fluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride](/img/structure/B13121943.png)




![Methyl 2-methyl-8-oxo-3-phenyl-5,5a,6,7-tetrahydrofuro[2,3-e]isoindole-4-carboxylate](/img/structure/B13121965.png)

